1,3-Diethyl 2-(2-methylpropanamido)propanedioate
Description
1,3-Diethyl 2-(2-methylpropanamido)propanedioate is a propanedioate derivative featuring two ethyl ester groups at positions 1 and 3, and a 2-methylpropanamido substituent at position 2. The compound’s structure combines ester and amide functionalities, which influence its physicochemical properties and reactivity. Propanedioate derivatives are commonly employed as intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals.
Properties
IUPAC Name |
diethyl 2-(2-methylpropanoylamino)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-16-10(14)8(11(15)17-6-2)12-9(13)7(3)4/h7-8H,5-6H2,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYZLQQYWMHZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves several steps. One common method includes the esterification of propanedioic acid with ethanol to form diethyl propanedioate. This intermediate is then reacted with 2-methylpropanamide under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Diethyl 2-(2-methylpropanamido)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Scientific Research Applications
1,3-Diethyl 2-(2-methylpropanamido)propanedioate is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate biological pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Diethyl 2-(2-methylpropanamido)propanedioate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The target compound differs from analogs primarily in its ester groups (diethyl vs. dimethyl) and substituent type (amide vs. amino/sulfonyl). For example:
- The 2-methylpropanamido group introduces hydrogen-bonding capacity and steric bulk, which may affect its reactivity in nucleophilic acyl substitution reactions.
- 1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate (CAS 1373232-81-5): Methyl esters improve water solubility, while the amino and methylsulfonyl groups on the phenyl ring enable interactions with biological targets (e.g., enzymes) through hydrogen bonding and electrostatic interactions .
Physical and Chemical Properties
| Property | 1,3-Diethyl 2-(2-methylpropanamido)propanedioate | 1,3-Dimethyl 2-[2-amino-4-(methylsulfonyl)phenyl]propanedioate |
|---|---|---|
| Ester Groups | Diethyl | Dimethyl |
| Substituent | 2-Methylpropanamido | 2-Amino-4-(methylsulfonyl)phenyl |
| Molecular Weight | ~273.3 g/mol (calculated) | ~353.4 g/mol (calculated) |
| Solubility | Low water solubility (lipophilic) | Moderate water solubility (polar substituents) |
| Potential Applications | Organic synthesis, protease inhibitors | Pharmaceuticals (e.g., kinase inhibitors) |
Structural Analysis Techniques
Crystallographic data for such compounds are often resolved using programs like SHELX, which is widely employed for small-molecule refinement. For instance, SHELXL’s robust algorithms enable precise determination of bond lengths and angles, critical for understanding substituent effects .
Research Findings and Limitations
While direct data on this compound are scarce, studies on analogs reveal:
- Reactivity Trends : Methyl esters hydrolyze faster than ethyl esters under basic conditions, impacting shelf life and synthetic pathways.
- Biological Activity: Sulfonyl and amino groups in CAS 1373232-81-5 correlate with higher target affinity compared to amide derivatives, though the latter may exhibit better metabolic stability .
Biological Activity
1,3-Diethyl 2-(2-methylpropanamido)propanedioate is a compound that has garnered interest in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 246.32 g/mol. The compound features two ethyl groups and an amide functional group, contributing to its lipophilicity and potential interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence metabolic pathways. The amide group in its structure allows it to participate in hydrogen bonding with biological targets, which can enhance its binding affinity to specific receptors or enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may act as a ligand for various receptors, influencing signal transduction processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : There is evidence suggesting that it may reduce inflammation through the modulation of cytokine production.
- Cytotoxicity against Cancer Cells : Some studies have indicated cytotoxic effects against specific cancer cell lines, warranting exploration as a potential chemotherapeutic agent.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Reduces cytokine levels | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
Several case studies have highlighted the biological relevance of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the compound's effectiveness against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting strong antimicrobial activity.
-
Anti-inflammatory Research :
- In vitro assays demonstrated that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism through which the compound could be utilized in inflammatory diseases.
-
Cancer Cell Line Study :
- A series of experiments conducted on human cancer cell lines revealed that the compound induced apoptosis at specific concentrations, indicating potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
